Dimethyl 2-propylmalonate Dimethyl 2-propylmalonate
Brand Name: Vulcanchem
CAS No.: 14035-96-2
VCID: VC20969471
InChI: InChI=1S/C8H14O4/c1-4-5-6(7(9)11-2)8(10)12-3/h6H,4-5H2,1-3H3
SMILES: CCCC(C(=O)OC)C(=O)OC
Molecular Formula: C8H14O4
Molecular Weight: 174.19 g/mol

Dimethyl 2-propylmalonate

CAS No.: 14035-96-2

Cat. No.: VC20969471

Molecular Formula: C8H14O4

Molecular Weight: 174.19 g/mol

* For research use only. Not for human or veterinary use.

Dimethyl 2-propylmalonate - 14035-96-2

Specification

CAS No. 14035-96-2
Molecular Formula C8H14O4
Molecular Weight 174.19 g/mol
IUPAC Name dimethyl 2-propylpropanedioate
Standard InChI InChI=1S/C8H14O4/c1-4-5-6(7(9)11-2)8(10)12-3/h6H,4-5H2,1-3H3
Standard InChI Key GQTSAGKZHIWKMR-UHFFFAOYSA-N
SMILES CCCC(C(=O)OC)C(=O)OC
Canonical SMILES CCCC(C(=O)OC)C(=O)OC

Introduction

Chemical Identity and Basic Properties

Dimethyl 2-propylmalonate, with the IUPAC name dimethyl 2-propylpropanedioate, is a dialkyl malonate derivative characterized by its molecular formula C8H14O4 and molecular weight of 174.19 g/mol. It is registered with CAS number 14035-96-2. Its structure consists of two methyl ester groups (-COOCH3) attached to a central carbon that also bears a propyl (-CH2CH2CH3) group.

Chemical Identifiers

The compound can be described using various chemical notations as presented in the table below:

Identifier TypeValue
IUPAC NameDimethyl 2-propylpropanedioate
CAS Registry Number14035-96-2
Molecular FormulaC8H14O4
Molecular Weight174.19 g/mol
InChIInChI=1S/C8H14O4/c1-4-5-6(7(9)11-2)8(10)12-3/h6H,4-5H2,1-3H3
InChI KeyGQTSAGKZHIWKMR-UHFFFAOYSA-N
Canonical SMILESCCCC(C(=O)OC)C(=O)OC

Physical Properties

The compound features two carbonyl groups that contribute to its chemical reactivity and physical properties. Its ester functionalities make it susceptible to nucleophilic attack and hydrolysis under appropriate conditions.

Chemical Structure and Spectroscopic Characterization

Structural Features

Dimethyl 2-propylmalonate contains a quaternary carbon center with two methoxycarbonyl groups and a propyl chain. This arrangement creates a molecule with specific reactivity patterns, particularly at the alpha carbon position.

Spectroscopic Data

Spectroscopic analysis provides crucial information for identifying and characterizing this compound:

Spectroscopic MethodKey SignalsInterpretation
1H NMRδ 3.55 (s, 6H, -OCH3)
δ 0.90 (t, 3H, -CH2CH3)
Methyl ester protons
Terminal methyl of propyl chain
IR1728 cm-1
2957 cm-1
C=O stretching
C-H stretching
This spectroscopic profile distinguishes dimethyl 2-propylmalonate from related compounds, as demonstrated in the comparative table below:
Compound1H NMR (δ, ppm)IR (cm−1)
--------------------------------------
Dimethyl 2-propylmalonate3.55 (s, 6H, -OCH3), 0.90 (t, 3H, -CH2CH3)1728 (C=O), 2957 (C-H)
Dimethyl malonate3.70 (s, 6H, -OCH3)1730 (C=O)
Diethyl malonate1.25 (t, 6H, -CH2CH3), 4.20 (q, 4H, -OCH2)1725 (C=O)

Synthesis Methods

Laboratory Scale Preparation

Dimethyl 2-propylmalonate is commonly synthesized through the malonic ester synthesis pathway. This process involves the following steps:

  • Deprotonation of dimethyl malonate using a weak base (sodium ethoxide or potassium tert-butoxide)

  • Alkylation of the resulting enolate with propyl bromide

  • Workup and purification to isolate the final product
    The reaction conditions typically include:

  • Base: Sodium ethoxide or potassium tert-butoxide

  • Solvent: Anhydrous ethanol or methanol

  • Temperature: Room temperature to reflux conditions

  • Reaction time: Varies depending on specific conditions

Modern Synthetic Approaches

More recent synthetic protocols employ microwave-assisted heating (80°C) with sodium hydride (NaH) in tetrahydrofuran (THF) for the deprotonation step, followed by alkylation with n-propyl iodide or bromide. This approach typically yields 73-93% of the desired product, which is then purified via flash column chromatography using pentane/ethyl acetate mixtures.

Industrial Production Methods

On an industrial scale, dimethyl 2-propylmalonate is produced using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The industrial process features:

  • Large-scale reactors with precise temperature control

  • Continuous monitoring of reaction parameters

  • Efficient purification techniques (distillation and crystallization)

  • Quality control measures to ensure product consistency

Chemical Reactions

Key Reaction Pathways

Dimethyl 2-propylmalonate participates in several important chemical transformations as summarized in the table below:

Reaction TypeProductsConditions
Hydrolysis2-propylmalonic acidAqueous acid/base
Decarboxylation2-propylacetic acidHeating (150-200°C)
AlkylationVarious substituted malonatesAlkyl halides with strong bases

Hydrolysis

In the presence of aqueous acid or base under reflux conditions, dimethyl 2-propylmalonate undergoes hydrolysis to form 2-propylmalonic acid. This reaction cleaves the ester bonds and is often a preliminary step in further transformations of the compound.

Decarboxylation

Upon heating to elevated temperatures (typically 150-200°C), the compound can undergo decarboxylation to yield 2-propylacetic acid. This reaction involves the loss of carbon dioxide from one of the carboxyl groups.

Further Alkylation

The alpha position of dimethyl 2-propylmalonate remains reactive toward further alkylation. Using alkyl halides (e.g., methyl iodide) in the presence of strong bases (e.g., sodium hydride) and anhydrous solvents (e.g., tetrahydrofuran), additional substituents can be introduced at this position.

Applications in Organic Synthesis

Pharmaceutical Intermediates

Dimethyl 2-propylmalonate serves as a crucial intermediate in the synthesis of complex organic molecules, particularly in pharmaceutical development:

  • It is utilized in the synthesis of anticonvulsant drugs such as brivaracetam

  • The compound contributes to economical, kilogram-scale production of pharmaceutical ingredients

  • Its derivatives have been investigated for their potential therapeutic applications

Case Study: Brivaracetam Synthesis

In a notable application, dimethyl 2-propylmalonate was utilized as a starting material for the large-scale synthesis of brivaracetam, an anticonvulsant medication. The process employed enzymatic hydrolysis using porcine pancreatic lipase, demonstrating the compound's utility in pharmaceutical manufacturing.

Agrochemical Applications

Beyond pharmaceuticals, dimethyl 2-propylmalonate is employed in developing various agrochemical products, contributing to advancements in agricultural chemistry and crop protection technologies.

Biological Activity and Medicinal Chemistry

Mechanism of Action

The biological activity of dimethyl 2-propylmalonate relates to its role as a malonate derivative. In biological systems, such compounds can inhibit enzymes like succinate dehydrogenase by mimicking the structure of succinate, thereby interfering with the tricarboxylic acid cycle. This inhibition can lead to decreased cellular respiration and energy production.

Case Study: Antiallergic Drug Development

Research on substituted derivatives of dimethyl 2-propylmalonate revealed their potential effectiveness in treating allergic reactions. In vivo studies indicated significant inhibition of allergic responses, providing direction for future therapeutic developments.

Research Findings and Experimental Approaches

Analytical Methods for Characterization

For researchers working with dimethyl 2-propylmalonate, several analytical techniques have proven effective for characterization:

  • 1H/13C NMR: Providing distinct signals for ester methyl groups (δ ~3.70 ppm in 1H NMR; ~52.3 ppm in 13C NMR) and propyl chain protons (δ 0.84–1.96 ppm)

  • IR Spectroscopy: Exhibiting strong carbonyl stretches (~1728–1732 cm−1) that confirm ester functionality

  • GC-MS: Generating molecular ion peaks that validate the molecular weight of the compound and its derivatives

Notable Research Applications

Recent research has highlighted several innovative applications of dimethyl 2-propylmalonate:

  • Gadolinium Texaphyrin Conjugates: Research demonstrated that gadolinium texaphyrin conjugated with malonate moieties exhibits anti-proliferative activity comparable to established chemotherapy agents like carboplatin

  • Enzyme-Catalyzed Reactions: Studies have highlighted the use of related malonate compounds in enzyme-catalyzed syntheses, producing linear polyesters that can act as effective metal chelators

Comparative Analysis with Related Compounds

Structure-Activity Relationships

Understanding how dimethyl 2-propylmalonate compares to related compounds provides insight into structure-activity relationships:

CompoundStructure VariationEffect on ReactivityApplications
Dimethyl 2-propylmalonatePropyl chain at α-carbonModerate steric hindrance, balanced reactivityPharmaceutical intermediates
Dimethyl malonateNo α-substitutionHigher reactivity at α-carbonGeneral organic synthesis
Dimethyl propargylmalonatePropargyl group at α-carbonEnhanced reactivity due to triple bondSpecialized click chemistry
Diethyl propylmalonateEthyl esters instead of methylSimilar reactivity, different solubilityAlternative synthetic pathways

Advantages in Synthetic Applications

Dimethyl 2-propylmalonate offers several advantages in synthetic applications compared to alternative building blocks:

  • The propyl substituent provides a specific carbon chain length without requiring multiple alkylation steps

  • The compound's balanced reactivity allows for selective further functionalization

  • Its methyl ester groups are more readily hydrolyzed than ethyl esters, offering faster access to the corresponding acid forms

  • The molecule's relatively low molecular weight makes it atom-economical in multi-step syntheses

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